molecular formula C18H15ClFNO4S B2520352 1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448056-89-0

1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2520352
CAS No.: 1448056-89-0
M. Wt: 395.83
InChI Key: XCDWIXHHDNJSSD-UHFFFAOYSA-N
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Description

This compound features a spirocyclic core combining a chroman-4-one (benzopyran-4-one) scaffold with a pyrrolidine ring. Spirocyclic systems are prized for their conformational rigidity, which improves target specificity and metabolic stability .

Properties

IUPAC Name

1'-(3-chloro-4-fluorophenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO4S/c19-14-9-12(5-6-15(14)20)26(23,24)21-8-7-18(11-21)10-16(22)13-3-1-2-4-17(13)25-18/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDWIXHHDNJSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chroman and pyrrolidinone precursors, followed by their coupling through a sulfonylation reaction. Common reagents used in these reactions include sulfonyl chlorides, bases like triethylamine, and solvents such as dichloromethane. Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

1’-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

1’-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound’s unique structure makes it valuable in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Spiro[chroman-2,4'-piperidin]-4-one Derivatives
  • Key Differences : Replacing pyrrolidine with a piperidine ring increases ring size, altering steric and electronic properties.
  • Activity: In MCF-7 (breast cancer) and HT-29 (colorectal cancer) cell lines, sulfonyl-bridged derivatives (e.g., compound 16 in ) showed IC₅₀ values of 0.31–5.62 µM, outperforming non-sulfonyl analogs (IC₅₀: 18.77–47.05 µM) .
  • Mechanistic Insight : The sulfonyl group enhances apoptosis induction (3× increase in early apoptosis at 24 hours) and disrupts the cell cycle (sub-G₁ and G₂/M arrest) .
Spiro[isobenzofuran-1,3'-piperidin]-3-one
  • Structural Shift : Replacing chroman-4-one with isobenzofuran modifies the electron density and hydrogen-bonding capacity.

Substituent Modifications

Sulfonyl Group Variations
Compound Substituent Activity/Property Source
Target Compound 3-Cl-4-F-C₆H₃-SO₂- Unknown (predicted high bioactivity)
1'-((5-Fluoro-2-MeO-phenyl)SO₂)-... 5-F-2-MeO-C₆H₃-SO₂- Not reported (CAS 1448030-71-4)
SZ1 (CAS N/A) 4-NO₂-C₆H₄-SO₂- Antimalarial (falcipain-2 inhibition)
SZ2 (CAS N/A) 2-NO₂-C₆H₄-SO₂- Lower melting point (142–144°C vs. 235–237°C for SZ1)
  • Trends: Electron-withdrawing groups (e.g., -NO₂) on the sulfonyl aryl ring improve thermal stability (higher melting points) and may enhance enzyme inhibition . The 3-Cl-4-F substitution in the target compound balances lipophilicity and polarity, favoring blood-brain barrier penetration.

Spirocyclic Anticancer Agents

Compound Core Structure IC₅₀ (µM) Selectivity Index (SI) Source
Target Compound Chroman-4-one + pyrrolidine Pending data N/A
Compound 16 () Chroman-4-one + piperidine 0.31–5.62 (MCF-7) Not reported
Jaspine Derivative (Compound 40) Chroman-4-one + thiophene 13.15 (B16F10 melanoma) 13.37
  • Insights : Pyrrolidine-based spirocycles (target compound) may offer superior selectivity over piperidine analogs due to reduced ring flexibility. However, piperidine derivatives like compound 16 exhibit stronger cytotoxicity, suggesting a trade-off between rigidity and activity .

Biological Activity

1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a complex organic compound with significant potential in medicinal chemistry. Its unique spiro structure incorporates a chroman and pyrrolidinone moiety, making it a subject of interest for various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, as well as its mechanisms of action and potential applications in drug development.

The synthesis of 1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one typically involves multi-step organic reactions. The process begins with the preparation of chroman and pyrrolidinone precursors, followed by their coupling through sulfonylation reactions using sulfonyl chlorides and bases like triethylamine.

Antimicrobial Activity

Research indicates that compounds with spirocyclic structures exhibit notable antimicrobial properties. For instance, spiro derivatives have been shown to be effective against various bacterial species, suggesting that 1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one may possess similar activities. A study on spiro compounds demonstrated their broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria .

Compound Microbial Target Activity
Spiro Derivative AStaphylococcus aureusInhibitory
Spiro Derivative BEscherichia coliInhibitory
1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-oneTBDTBD

Anticancer Potential

The compound's structure suggests potential anticancer activity, as many spirocyclic compounds have been identified as effective against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or receptors associated with cancer proliferation. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Antioxidant Activity

Antioxidant properties are essential for combating oxidative stress-related diseases. Spirocyclic compounds have been reported to exhibit significant antioxidant activities. The evaluation of such compounds typically involves in vitro assays measuring their ability to scavenge free radicals or inhibit lipid peroxidation. This property is crucial for developing therapeutic agents targeting diseases like cancer and neurodegenerative disorders .

The biological activity of 1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites of enzymes involved in disease progression.
  • Receptor Modulation : The compound may act on receptors implicated in various signaling pathways relevant to cancer and inflammation.

Understanding these interactions is critical for elucidating its therapeutic potential and guiding further drug development efforts.

Case Studies

Several studies have evaluated the biological activities of spirocyclic compounds:

  • Antimicrobial Study : A series of spiro derivatives were synthesized and tested against multiple bacterial strains, demonstrating promising inhibitory effects comparable to established antibiotics .
  • Anticancer Research : Investigations into spiro derivatives showed significant cytotoxicity against breast and colon cancer cell lines, emphasizing the need for further exploration into their mechanisms and potential clinical applications .

Q & A

Q. What synthetic routes are commonly employed to prepare 1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one?

The synthesis typically involves:

  • Multi-component reactions : Condensation of chroman-4-one derivatives with pyrrolidine precursors under catalytic conditions (e.g., pyrrolidine in methanol) to form the spirocyclic core .
  • Deprotection : Removal of protecting groups (e.g., Boc) using trifluoroacetic acid (TFA) in dichloromethane .
  • Sulfonylation : Coupling the deprotected intermediate with 3-chloro-4-fluorophenylsulfonyl chloride in the presence of triethylamine (TEA) to introduce the sulfonyl group .
    Characterization relies on NMR, HRMS, and elemental analysis to confirm structural integrity .

Q. Which characterization techniques are critical for structural validation?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the spirojunction and substituent positions (e.g., sulfonyl group integration) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
  • Elemental Analysis : Ensures correct stoichiometry .
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in crystalline derivatives .

Q. What in vitro assays are used to evaluate its anticancer activity?

  • MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7, A2780, HT-29), with IC₅₀ values indicating potency. For example, sulfonyl derivatives show IC₅₀ values as low as 0.31–5.62 μM .
  • Annexin V/PI Apoptosis Assay : Quantifies early/late apoptosis via flow cytometry. Compound 16 (a sulfonyl derivative) induced >3-fold apoptosis in MCF-7 cells at 24 hours .
  • Cell Cycle Analysis : Detects G2/M or sub-G1 arrest using propidium iodide staining .

Advanced Research Questions

Q. How does the sulfonyl substituent enhance biological activity compared to carbonyl or aryl groups?

  • Electron-Withdrawing Effects : The sulfonyl group improves binding affinity to targets like acetyl-CoA carboxylase or apoptosis regulators by enhancing electrostatic interactions .
  • Improved Potency : Sulfonyl derivatives (e.g., compound 16) exhibit IC₅₀ values 10–50× lower than carbonyl-spacer analogs (e.g., compound 15, IC₅₀ = 18.77–47.05 μM) .
  • Structural Rigidity : The sulfonyl bridge may restrict conformational flexibility, optimizing target engagement .

Q. How can contradictory cytotoxicity data between structural analogs be resolved?

  • Substituent Position Analysis : Compare activity of derivatives with halogens (e.g., 3-chloro-4-fluoro vs. 2,5-dichloro). Positional changes alter steric/electronic profiles .
  • Secondary Assays : Validate mechanisms via caspase-3 activation or mitochondrial membrane potential assays to confirm apoptosis induction .
  • Computational Modeling : Molecular docking identifies key interactions (e.g., hydrogen bonding with acetyl-CoA carboxylase) .

Q. What methodologies quantify apoptosis induction and cell cycle effects?

  • Flow Cytometry : Annexin V-FITC/PI dual staining distinguishes apoptotic (Annexin V⁺) vs. necrotic (PI⁺) cells .
  • Western Blotting : Detects apoptosis markers (e.g., Bax, Bcl-2, cleaved PARP) .
  • Cell Cycle Profiling : Propidium iodide staining reveals phase-specific arrest (e.g., G2/M arrest indicates DNA damage response) .

Q. How can computational tools predict target interactions and optimize derivatives?

  • Molecular Docking : Screens against targets like histone deacetylases (HDACs) or acetyl-CoA carboxylase. For example, spirochromane derivatives show binding energies <−8 kcal/mol to HDAC2 .
  • QSAR Modeling : Correlates substituent properties (e.g., logP, polar surface area) with bioactivity to guide synthesis .
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl, PEG chains) to the pyrrolidine or chroman rings .
  • Metabolic Stability : Replace labile esters with amides or heterocycles to reduce CYP450-mediated degradation .
  • Pro-Drug Approaches : Mask polar groups (e.g., phosphate esters) for improved bioavailability .

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